molecular formula C20H23NO2S B6105775 4-[2-(methylthio)benzoyl]-2-(2-phenylethyl)morpholine

4-[2-(methylthio)benzoyl]-2-(2-phenylethyl)morpholine

Cat. No. B6105775
M. Wt: 341.5 g/mol
InChI Key: SJSBCZIIBWEIFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(methylthio)benzoyl]-2-(2-phenylethyl)morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the morpholine family and is commonly known as MMB-CHMINACA. It is a synthetic cannabinoid that acts on the endocannabinoid system in the human body.

Mechanism of Action

The mechanism of action of MMB-CHMINACA involves binding to the CB1 and CB2 receptors in the endocannabinoid system. This binding results in the activation of these receptors, which leads to the release of various neurotransmitters such as dopamine and serotonin. These neurotransmitters play a key role in regulating mood, appetite, and pain perception.
Biochemical and Physiological Effects:
MMB-CHMINACA has been shown to have a range of biochemical and physiological effects on the human body. It has been shown to increase dopamine and serotonin levels in the brain, which can lead to feelings of euphoria and relaxation. It has also been shown to have analgesic properties, which can help to alleviate pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MMB-CHMINACA in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and its effects on the human body. However, one of the limitations of using MMB-CHMINACA is its potential for abuse and dependence. Therefore, it is important to handle this compound with care and to follow proper safety protocols.

Future Directions

There are several future directions for research on MMB-CHMINACA. One potential area of research is the development of new therapeutic applications for this compound. Another area of research is the study of the long-term effects of MMB-CHMINACA on the human body, particularly with regards to its potential for abuse and dependence. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the endocannabinoid system.

Synthesis Methods

The synthesis of MMB-CHMINACA involves the reaction of 2-(2-phenylethyl)morpholine with 2-(methylthio)benzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of MMB-CHMINACA as a white crystalline powder. The purity of the compound can be increased through various purification techniques such as recrystallization or chromatography.

Scientific Research Applications

MMB-CHMINACA has been used extensively in scientific research to study the endocannabinoid system and its effects on the human body. It has been shown to have potent agonist activity at the CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system. This activity has been linked to potential therapeutic applications in the treatment of various medical conditions such as chronic pain, anxiety, and depression.

properties

IUPAC Name

(2-methylsulfanylphenyl)-[2-(2-phenylethyl)morpholin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2S/c1-24-19-10-6-5-9-18(19)20(22)21-13-14-23-17(15-21)12-11-16-7-3-2-4-8-16/h2-10,17H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSBCZIIBWEIFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N2CCOC(C2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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